molecular formula C26H23NO5 B4872884 (4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one

(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one

Cat. No.: B4872884
M. Wt: 429.5 g/mol
InChI Key: XWEPRVUPDNAUKE-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes an oxazole ring, a methoxyphenoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the oxazole intermediate with a methoxyphenoxy-containing reagent.

    Formation of the final product: The final step involves the condensation of the intermediate with a methylphenyl-containing reagent under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biological probe or as a lead compound for drug discovery.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of specific diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-18-5-3-6-20(15-18)25-27-24(26(28)32-25)16-19-9-11-21(12-10-19)30-13-14-31-23-8-4-7-22(17-23)29-2/h3-12,15-17H,13-14H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEPRVUPDNAUKE-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(C=C3)OCCOC4=CC=CC(=C4)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC(=C4)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Reactant of Route 6
(4E)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.